Propylthiouracil N-beta-D-Glucuronide
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Overview
Description
Propylthiouracil N-beta-D-Glucuronide is a metabolite of propylthiouracil, a thionamide medication commonly prescribed for the management of hyperthyroidism and thyrotoxicosis . Propylthiouracil works by inhibiting the synthesis of thyroid hormones and blocking the conversion of tetraiodothyronine to triiodothyronine in peripheral tissues . The glucuronidation of propylthiouracil, mediated by uridine 5′-diphospho-glucuronosyltransferases, is an important metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Propylthiouracil N-beta-D-Glucuronide involves the glucuronidation of propylthiouracil. This process is typically carried out in vitro using human liver microsomes and uridine 5′-diphospho-glucuronosyltransferases . The reaction conditions include the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the process likely involves large-scale glucuronidation reactions using similar conditions to those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propylthiouracil N-beta-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction where glucuronic acid is added to propylthiouracil . This reaction is catalyzed by uridine 5′-diphospho-glucuronosyltransferases .
Common Reagents and Conditions: The common reagents used in the glucuronidation of propylthiouracil include uridine 5′-diphospho-glucuronic acid and human liver microsomes . The reaction conditions involve the use of a ZORBAX Extend-C18 column for chromatographic separation, with a gradient delivery of a mixture of formic acid, methanol, and acetonitrile .
Major Products: The major product formed from the glucuronidation of propylthiouracil is this compound .
Scientific Research Applications
Propylthiouracil N-beta-D-Glucuronide has several scientific research applications. It is used in metabolic studies to understand the glucuronidation process and the role of uridine 5′-diphospho-glucuronosyltransferases . This compound is also used in pharmacokinetic studies to investigate the metabolism and excretion of propylthiouracil . Additionally, it is used in toxicological studies to examine the hepatotoxicity of propylthiouracil and its metabolites .
Mechanism of Action
The mechanism of action of Propylthiouracil N-beta-D-Glucuronide involves its formation through the glucuronidation of propylthiouracil . This process is mediated by uridine 5′-diphospho-glucuronosyltransferases, which add glucuronic acid to propylthiouracil . The glucuronidation of propylthiouracil is an important metabolic pathway that facilitates its excretion from the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propylthiouracil N-beta-D-Glucuronide include other glucuronide conjugates of thionamide medications, such as methimazole N-beta-D-Glucuronide and carbimazole N-beta-D-Glucuronide .
Uniqueness: This compound is unique in its specific formation from propylthiouracil, a medication used to manage hyperthyroidism and thyrotoxicosis . Its formation and metabolism are mediated by uridine 5′-diphospho-glucuronosyltransferases, which possess age-dependent expression . This compound is also unique in its role in the hepatotoxicity of propylthiouracil, making it an important subject of toxicological studies .
Properties
Molecular Formula |
C13H18N2O7S |
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Molecular Weight |
346.36 g/mol |
IUPAC Name |
(3R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7?,8-,9?,10?,11-/m1/s1 |
InChI Key |
FRRSJAKAIDIIKX-PBPDKXIHSA-N |
Isomeric SMILES |
CCCC1=CC(=O)NC(=S)N1[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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